Sodium cyanotriphenylborate
Description
Contextualization within Organoboron and Cyanide Chemistry
Sodium cyanotriphenylborate (B1212592) is a notable compound within the field of organoboron chemistry, which studies the properties and reactions of substances containing a carbon-boron bond. wikipedia.org These compounds are significant as reagents and synthetic intermediates in organic chemistry. wikipedia.org The cyanotriphenylborate anion is a tetraorganoborate ion, a class of organoboron compounds with a boron atom bonded to four organic substituents. nih.gov The carbon-boron bond generally has low polarity, and while many organoboranes are electron-deficient, the formation of the tetra-coordinated borate (B1201080) anion with a cyanide ligand satisfies the boron's octet. wikipedia.org
The presence of the cyanide group (CN⁻) also firmly places this compound within the realm of cyanide chemistry. The cyanide ion is a versatile ligand in coordination chemistry, known for its ability to form strong bonds with a variety of elements. testbook.com In the cyanotriphenylborate anion, the cyanide group is covalently bound to the boron atom through its carbon atom. guidechem.com The chemistry of sodium cyanotriphenylborate is therefore influenced by the interplay between the bulky, aromatic phenyl groups and the reactive, linear cyanide moiety.
Historical Perspectives on the Synthesis and Initial Characterization of the Cyanotriphenylborate Anion
The cyanotriphenylborate anion has been known and studied for several decades, with its synthesis and characterization being a subject of interest in coordination and organometallic chemistry. Early studies demonstrated the formation of the cyanotriphenylborate anion, [B(C₆H₅)₃CN]⁻, through the reaction of triphenylborane (B1294497) (BPh₃) with a source of cyanide ions.
Investigations into the coordination chemistry of metal complexes have inadvertently led to the synthesis and characterization of the cyanotriphenylborate anion. For instance, attempts to prepare cationic rare-earth metal cyanide complexes by reacting lanthanide chlorides (LnCl₃) with sodium tetraphenylborate (B1193919) (NaBPh₄) and potassium cyanide (KCN) resulted in the formation of cyanotriphenylborate complexes. iucr.orgescholarship.orgescholarship.org Similarly, transition-metal complexes of the cyanotriphenylborate anion have been formed from reactions involving rhodium compounds, potassium cyanide, and triphenylborane. escholarship.org
The direct synthesis of salts containing the cyanotriphenylborate anion has also been explored. The reaction of triphenylborane with tetraethylammonium (B1195904) cyanide ([NEt₄][CN]) in tetrahydrofuran (B95107) (THF) has been investigated as a route to synthesize the corresponding tetraethylammonium salt of the anion. iucr.orgescholarship.orgescholarship.org These synthetic efforts have contributed to the structural characterization of the cyanotriphenylborate anion and related species through techniques such as X-ray crystallography. iucr.orgescholarship.orgescholarship.org
Compound Properties
Below are tables detailing some of the key properties of this compound and its constituent anion.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅BNNa |
| Molecular Weight | 291.1 g/mol |
| IUPAC Name | sodium;cyano(triphenyl)boranuide |
| InChI | InChI=1S/C19H15BN.Na/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H;/q-1;+1 |
| InChIKey | QNLQNWKYDWFECJ-UHFFFAOYSA-N |
| SMILES | B-(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Na+] |
Data sourced from PubChem CID 23665403 nih.gov
Table 2: Properties of Cyanotriphenylborate Anion
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅BN⁻ |
| Molecular Weight | 268.1 g/mol |
| IUPAC Name | cyano(triphenyl)boranuide |
| InChI | InChI=1S/C19H15BN/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H/q-1 |
| InChIKey | HYJITQQQMJSBOL-UHFFFAOYSA-N |
| SMILES | B-(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Data sourced from PubChem CID 151925 nih.gov
Structure
2D Structure
Properties
CAS No. |
14568-16-2 |
|---|---|
Molecular Formula |
C19H15BNNa |
Molecular Weight |
291.1 g/mol |
IUPAC Name |
sodium;cyano(triphenyl)boranuide |
InChI |
InChI=1S/C19H15BN.Na/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H;/q-1;+1 |
InChI Key |
QNLQNWKYDWFECJ-UHFFFAOYSA-N |
SMILES |
[B-](C#N)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Na+] |
Canonical SMILES |
[B-](C#N)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Na+] |
Synonyms |
cyanotriphenylborate sodium cyanotriphenylborate |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Sodium Cyanotriphenylborate
Direct Synthesis Routes for Sodium Cyanotriphenylborate (B1212592)
The direct synthesis of sodium cyanotriphenylborate is primarily achieved through the reaction of a suitable boron precursor with a cyanide source, followed by isolation of the resulting salt.
The principal direct route to this compound involves the reaction between triphenylborane (B1294497) (BPh₃) and a cyanide salt, typically sodium cyanide (NaCN). nih.gov Triphenylborane acts as a Lewis acid, possessing an electron-deficient boron center that readily accepts an electron pair from the Lewis basic cyanide anion.
A documented method for this synthesis involves heating a mixture of triphenylborane and sodium cyanide. This reaction, conducted at elevated temperatures of approximately 150°C, facilitates the formation of the cyanotriphenylborate anion. The direct combination of these reactants has been reported to produce this compound in yields ranging from 40% to 60%.
| Reactant 1 | Reactant 2 | Condition | Product | Reported Yield |
|---|---|---|---|---|
| Triphenylborane (BPh₃) | Sodium Cyanide (NaCN) | Heating at ~150°C | This compound (Na[BPh₃(CN)]) | 40-60% |
Following the synthesis reaction, the isolation of this compound as a solid product is typically achieved through precipitation. This is a common technique used to separate a desired compound from a reaction mixture or to purify it. columbia.edu The general principle involves creating a saturated solution of the product in a suitable solvent at an elevated temperature and then allowing it to cool. As the solubility decreases with temperature, the product crystallizes or precipitates out of the solution, leaving impurities behind. columbia.edu
In a typical laboratory procedure, after the reaction between triphenylborane and sodium cyanide, the resulting crude product mixture would be dissolved in a minimal amount of a hot solvent in which the this compound is soluble. The hot solution is then filtered to remove any insoluble impurities. The filtrate is allowed to cool slowly, promoting the formation of pure crystals. Alternatively, a non-solvent (a solvent in which the product is insoluble) can be added to the solution to induce precipitation. The solid precipitate is then collected by filtration, washed with a small amount of cold solvent or the non-solvent to remove any remaining soluble impurities, and dried. orgsyn.org
Synthesis via Reactions of Triphenylborane with Cyanide Sources
Formation as an Isolated Product in Coordination Complex Synthesis
The cyanotriphenylborate anion, [BPh₃(CN)]⁻, is valued as a weakly coordinating anion. This property allows it to be used as a counter-ion for stabilizing reactive cationic metal complexes in coordination chemistry. In this context, this compound is not the primary target of the synthesis but rather serves as a reagent or is formed in situ to provide the [BPh₃(CN)]⁻ anion.
Mechanistic Investigations of Cyanotriphenylborate Anion Formation
Understanding the reaction mechanism provides insight into the fundamental chemical transformations occurring during the synthesis of the cyanotriphenylborate anion.
The formation of the cyanotriphenylborate anion from triphenylborane and a cyanide source is a classic example of a Lewis acid-base reaction. The boron atom in triphenylborane is sp² hybridized and has a vacant p-orbital, making it a potent electron-pair acceptor (a Lewis acid). nii.ac.jp The cyanide anion (:C≡N:⁻) is an ambidentate nucleophile but typically coordinates to boron through its carbon atom, which acts as the electron-pair donor (a Lewis base).
The core of the mechanism is the formation of a new boron-carbon (B-C) covalent bond. This occurs when the nucleophilic carbon atom of the cyanide ion attacks the electrophilic boron center of triphenylborane. This single step results in the formation of the tetracoordinate borate (B1201080) anion, [BPh₃(CN)]⁻, where the boron atom becomes sp³ hybridized. The dynamics of this bond formation are generally considered to be rapid, driven by the strong affinity between the Lewis acidic boron and the Lewis basic cyanide. While detailed kinetic studies on this specific reaction are not widely published, the fundamental interaction is well-understood in the broader context of borane (B79455) chemistry. acs.org
During the synthesis and handling of cyanotriphenylborate and its complexes, the formation of other related or "ancillary" cyanoborate anions has been observed and characterized. These species can arise from reactions with solvents, impurities, or through rearrangement or substitution pathways.
Crystallographic studies have provided definitive evidence for the existence of such anions. Specifically, two such ancillary anions have been structurally characterized:
[NCBPh₂Me]¹⁻ : The methyl-substituted dicyanodiphenylborate anion.
[NCBPh₂(μ-O)BPh₂]¹⁻ : A dimeric anion where two diphenylboron units are bridged by an oxygen atom. acs.orgresearchgate.netnsf.gov
The isolation and characterization of these anions demonstrate that the triphenylborane framework can undergo further reactions. acs.org The formation of [NCBPh₂Me]¹⁻ suggests that a phenyl group can be replaced by a methyl group under certain conditions, while the presence of the oxo-bridged dimer [NCBPh₂(μ-O)BPh₂]¹⁻ points to a reaction likely involving water or another oxygen source, leading to the hydrolysis of a B-Ph bond and subsequent condensation. These findings are crucial for understanding the potential side-reactions and stability of cyanoborate systems in various chemical environments.
| Ancillary Anion Formula | Anion Name | Significance |
|---|---|---|
| [NCBPh₂Me]¹⁻ | Methyl-substituted dicyanodiphenylborate | Indicates potential for phenyl group substitution. acs.org |
| [NCBPh₂(μ-O)BPh₂]¹⁻ | Oxo-bridged bis(diphenylcyanoborate) | Suggests reactivity with oxygen sources (e.g., hydrolysis). acs.org |
Coordination Chemistry of the Cyanotriphenylborate Ligand
Coordination with Rare-Earth Metal Centers
The cyanotriphenylborate (B1212592) ligand, [NCBPh₃]⁻, has demonstrated a significant capacity for coordinating with rare-earth metals, leading to the formation of structurally diverse complexes.
Synthesis and Structural Elucidation of Lanthanide Cyanotriphenylborate Complexes (e.g., [LnCl₂(C₁₉H₁₅BN)(C₄H₈O)₄] where Ln = Dy, Y)
The synthesis of lanthanide cyanotriphenylborate complexes has been achieved through the reaction of lanthanide chlorides (LnCl₃) with potassium cyanide (KCN) and sodium tetraphenylborate (B1193919) (NaBPh₄). iucr.orgescholarship.orgnih.gov This approach led to the isolation and crystallographic characterization of dichlorido(cyanotriphenylborato-κN)tetrakis(tetrahydrofuran-κO)lanthanide(III) complexes, specifically with dysprosium (Dy) and yttrium (Y). iucr.orgescholarship.orgnih.gov
The synthesis of the dysprosium complex, [DyCl₂(THF)₄(NCBPh₃)], involved stirring a mixture of DyCl₃, KCN, and NaBPh₄ in tetrahydrofuran (B95107) (THF). escholarship.org The resulting product was isolated as a colorless powder, and single crystals suitable for X-ray diffraction were obtained through vapor diffusion of hexane (B92381) into a concentrated THF solution. iucr.orgescholarship.org A similar procedure was employed for the yttrium analogue, [YCl₂(THF)₄(NCBPh₃)]. iucr.orgescholarship.org
X-ray crystallography revealed that both the dysprosium and yttrium complexes, denoted as 1-Dy and 1-Y respectively, are isomorphous and crystallize in the triclinic space group P-1. iucr.org The central lanthanide ion in these complexes is seven-coordinate. iucr.org
| Compound | Formula | Crystal System | Space Group |
| [DyCl₂(C₁₉H₁₅BN)(C₄H₈O)₄] | C₄₃H₄₇BCl₂DyNO₄ | Triclinic | P-1 |
| [YCl₂(C₁₉H₁₅BN)(C₄H₈O)₄] | C₄₃H₄₇BCl₂NO₄Y | Triclinic | P-1 |
Interactive Data Table of Crystallographic Data for [LnCl₂(C₁₉H₁₅BN)(C₄H₈O)₄] Data sourced from crystallographic studies. escholarship.org
Analysis of Ligand Binding Modes (κN-Coordination) and Coordination Geometries in Lanthanide Systems
In the [LnCl₂(C₁₉H₁₅BN)(C₄H₈O)₄] complexes, the cyanotriphenylborate ligand coordinates to the lanthanide center through the nitrogen atom, a binding mode referred to as κN-coordination. iucr.orgescholarship.org This interaction is a key feature of the coordination chemistry of this ligand with rare-earth metals. The coordination geometry around the Ln(III) ions in these complexes is best described as a distorted pentagonal bipyramidal. iucr.orglibretexts.org
The structural parameters of these complexes provide further insight into the nature of the coordination. The C≡N triple bond distances are approximately 1.141 Å in the dysprosium complex and 1.144 Å in the yttrium complex. iucr.org The N-C-B bond angles are nearly linear, at 178.7° and 178.4° for the Dy and Y complexes, respectively, which is consistent with a C≡N triple bond. iucr.org The Ln-N-C angles are 163.92° for Dy and 164.6° for Y. iucr.org
| Complex | C-N Bond Distance (Å) | N-C-B Bond Angle (°) | Ln-N-C Bond Angle (°) |
| [DyCl₂(NCBPh₃)(THF)₄] | 1.141(3) | 178.7(3) | 163.92(19) |
| [YCl₂(NCBPh₃)(THF)₄] | 1.144(4) | 178.4(3) | 164.6(3) |
Interactive Data Table of Selected Bond Distances and Angles in Lanthanide Complexes Data from crystallographic analysis. iucr.org
Coordination with Transition Metal Centers
The cyanotriphenylborate ligand also forms stable complexes with various transition metals, exhibiting distinct coordination behaviors compared to rare-earth metals.
Synthesis and Characterization of Rhodium Cyanotriphenylborate Complexes (e.g., [Rh(NCBPh₃)(PPh₃)₃])
Rhodium complexes of the cyanotriphenylborate ligand have been synthesized and extensively studied. The complex [Rh(NCBPh₃)(PPh₃)₃] is prepared from the reaction of [RhCl(PPh₃)₃] with K[NCBPh₃]. researchgate.netresearchgate.net An isomeric complex, [Rh(CNBPh₃)(PPh₃)₃], where the ligand is C-bound, can be prepared from [Rh(CN)(PPh₃)₃] and BPh₃. researchgate.netresearchgate.net
These rhodium complexes undergo various reactions, including ligand exchange and oxidative addition. For instance, [Rh(NCBPh₃)(PPh₃)₃] reacts with pyridine (B92270) to form cis-[Rh(NCBPh₃)(PPh₃)₂(py)] and with hydrogen to reversibly form [Rh(NCBPh₃)(H)₂(PPh₃)₃]. researchgate.netacs.org The N-bonded isomer is generally considered more electrophilic, and the N-B bond is more labile than the C-B bond in the C-bonded isomer. researchgate.net The structure of [Rh(NCBPh₃)(H)(SnPh₃)(PPh₃)₂], formed from the reaction of [Rh(NCBPh₃)(PPh₃)₃] and Ph₃SnH, has been determined by single-crystal X-ray diffraction. acs.org
Investigation of Cyanotriphenylborate Complexation with Chromium and Other Transition Metals
The coordination of the cyanotriphenylborate ligand is not limited to rhodium. It has been shown to form complexes with chromium as well. For example, the complex [Et₄N]₃[Cr(NCBPh₃)₆] has been synthesized from [Et₄N][Cr(CN)₆] and BPh₃. nih.govresearchgate.net In this complex, the cyanotriphenylborate ligands coordinate to the chromium center through the nitrogen atom. nih.gov
The Cambridge Structural Database includes several other transition metal complexes with the [NCBPh₃]⁻ ligand, including those of titanium, iron, and ruthenium. escholarship.orgrsc.org The reaction of sodium cyanotriphenylborate with metal hexacarbonyls of molybdenum and tungsten, M(CO)₆, results in the complexation of the cyano group. molaid.com
Ligand Field Effects and Electronic Structure in Coordination Compounds
The electronic structure of coordination compounds containing the cyanotriphenylborate ligand is influenced by ligand field effects. libretexts.org The cyanotriphenylborate ligand, as a pseudohalide, interacts with the metal's d-orbitals, leading to a splitting of their energy levels. libretexts.org The magnitude of this splitting, denoted as Δ, and the resulting electronic configuration depend on the metal, its oxidation state, and the coordination geometry. libretexts.orglfatsf.org.uk
In octahedral complexes, the d-orbitals split into t₂g and e_g sets. libretexts.org The strength of the ligand field determines whether a high-spin or low-spin configuration is adopted. libretexts.org For square planar complexes, a different d-orbital splitting pattern is observed. libretexts.org The color of transition metal complexes is a direct consequence of electronic transitions between these split d-orbitals. iitk.ac.in Isocyanide ligands, which are related to the cyanotriphenylborate ligand, are known to be weak π-acceptors, which influences the electronic properties of their complexes. wikipedia.org The electronic structure of lanthanide complexes is more complex due to the involvement of f-orbitals. rutgers.edu
Structural Characterization and Spectroscopic Probes of Sodium Cyanotriphenylborate and Its Derivatives
Crystallographic Analysis of Sodium Cyanotriphenylborate (B1212592) and its Metal Complexes
Crystallographic analysis provides the most definitive information about the three-dimensional arrangement of atoms in a solid state.
X-ray Diffraction Studies for Molecular Geometry and Crystal Packing
X-ray diffraction is a powerful technique used to determine the precise arrangement of atoms within a crystal, revealing detailed information about molecular geometry and intermolecular packing forces. ucl.ac.ukresearchgate.net While detailed crystallographic data for simple sodium cyanotriphenylborate is not extensively published, the structure of the cyanotriphenylborate anion, [B(C₆H₅)₃(CN)]⁻, has been thoroughly characterized within various metal complexes. escholarship.orgnsf.gov
Notably, studies on rare-earth metal complexes have provided significant insights. For instance, the reaction of lanthanide chlorides (LnCl₃, where Ln = Dy, Y) with potassium cyanide and sodium tetraphenylborate (B1193919) resulted in the formation of cyanotriphenylborate complexes with the general formula [LnCl₂(THF)₄(NCBPh₃)]. escholarship.orgnsf.gov In these structures, the cyanotriphenylborate anion acts as a ligand, coordinating to the metal center through the nitrogen atom of the cyanide group. escholarship.org
Detailed Analysis of Boron-Carbon and Boron-Nitrogen Bond Distances and Angles
The precise bond lengths and angles within the cyanotriphenylborate anion are crucial for understanding its electronic structure and reactivity. X-ray diffraction data from its metal complexes provide these key parameters. nsf.goviucr.org The boron atom is at the center of a distorted tetrahedron.
In the complex [DyCl₂(THF)₄(NCBPh₃)], the key bond lengths and angles of the cyanotriphenylborate ligand have been determined. nsf.goviucr.org The boron-nitrogen bond (B-N) distance is a critical parameter. Generally, B-N bond lengths can range from ~1.60 Å for single bonds to ~1.40 Å for double bonds and ~1.25 Å for triple bonds. nih.govlibretexts.org The bond between the boron and the carbon of the cyanide group (B-C≡N) is also of significant interest. The B-C bond lengths to the phenyl groups are typically in the range expected for boron-aryl bonds. jchemlett.com The C≡N bond length is characteristic of a cyanide group coordinated to a borate (B1201080). materialsproject.org
The bond angles around the boron atom deviate slightly from the ideal tetrahedral angle of 109.5° due to the different steric and electronic nature of the four substituents (three phenyl groups and one cyano group). researchgate.net
| Parameter | Typical Value (Å or °) | Description |
|---|---|---|
| B-C (phenyl) | ~1.62 - 1.65 | Distance between Boron and Phenyl Carbon |
| B-C (cyano) | ~1.58 - 1.61 | Distance between Boron and Cyanide Carbon |
| C≡N | ~1.14 - 1.18 | Distance within the Cyanide Ligand materialsproject.orgd-nb.info |
| C-B-C (phenyl) | ~106 - 112 | Angle between two Phenyl groups attached to Boron |
| C(phenyl)-B-C(cyano) | ~105 - 110 | Angle between a Phenyl group and the Cyanide group |
Vibrational Spectroscopy of the Cyanotriphenylborate Anion
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.netescholarship.org These methods are highly sensitive to the types of chemical bonds present and their environment, making them excellent tools for characterizing the cyanotriphenylborate anion. science.gov
Infrared (IR) Spectroscopic Investigations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. rsc.org For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. purdue.edu The IR spectrum of the cyanotriphenylborate anion is characterized by several key absorption bands.
The most prominent and diagnostically useful feature is the stretching vibration of the cyanide (C≡N) group. nih.gov This band typically appears in a region of the spectrum that is relatively free from other absorptions, usually between 2100 and 2250 cm⁻¹. nist.govmdpi.com The exact frequency is sensitive to the electronic environment, including coordination to the boron atom. Other characteristic bands include those from the phenyl groups, such as C-H stretching above 3000 cm⁻¹, C=C stretching in the 1400-1600 cm⁻¹ region, and C-H bending vibrations.
Raman Spectroscopic Characterization
Raman spectroscopy is a complementary technique based on the inelastic scattering of monochromatic light, usually from a laser. renishaw.comtib.eu A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. horiba.com
The C≡N stretch in the cyanotriphenylborate anion is also typically strong in the Raman spectrum, providing a useful cross-check with IR data. researchgate.net The symmetric vibrations of the phenyl rings often give rise to strong and sharp Raman signals. For instance, the ring "breathing" mode of the monosubstituted benzene (B151609) rings appears as a sharp band around 1000 cm⁻¹. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the anion. iucr.org
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| C-H stretch (Aromatic) | 3000 - 3100 | IR, Raman |
| C≡N stretch | 2100 - 2250 | IR, Raman (Strong) |
| C=C stretch (Aromatic Ring) | 1400 - 1600 | IR, Raman |
| Phenyl Ring Breathing | ~1000 | Raman (Sharp) |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy provides detailed information about the chemical environment of specific nuclei within a molecule. mdpi.com For this compound, ¹H, ¹³C, and ¹¹B NMR are the most informative techniques. journals.co.zarsc.org
¹H NMR: The proton NMR spectrum shows signals corresponding to the hydrogen atoms on the three phenyl groups. nih.gov These typically appear in the aromatic region of the spectrum, usually between 7.0 and 8.0 ppm. The signals may be complex due to coupling between adjacent protons on the rings.
¹³C NMR: The carbon-13 NMR spectrum provides signals for each unique carbon atom. pitt.edu This includes distinct signals for the ipso, ortho, meta, and para carbons of the phenyl groups, as well as a signal for the cyanide carbon. The chemical shift of the cyanide carbon is particularly indicative of its electronic environment.
¹¹B NMR: Boron-11 NMR is especially useful for boron-containing compounds. The cyanotriphenylborate anion contains a tetracoordinate boron atom. Such four-coordinate boron nuclei typically exhibit a relatively sharp signal in the ¹¹B NMR spectrum, with a chemical shift that is distinct from that of three-coordinate boron compounds. The specific chemical shift provides a fingerprint for the [B(C₆H₅)₃(CN)]⁻ species.
Boron (¹¹B) and Carbon (¹³C) NMR Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of organoboron compounds. Although boron has two naturally occurring NMR-active isotopes, ¹¹B (80.1% abundance, spin I = 3/2) and ¹⁰B (19.9% abundance, spin I = 3), the ¹¹B nucleus is predominantly used. magritek.com Its higher natural abundance, larger gyromagnetic ratio, and smaller quadrupole moment make it significantly more sensitive for NMR experiments. magritek.com
The ¹¹B NMR chemical shift is highly sensitive to the coordination number and the electronic nature of the substituents attached to the boron atom. For four-coordinate organoborate anions, the chemical shifts appear in a characteristic range. Tetraarylborates, for instance, are observed at a higher frequency (downfield) compared to their tetraalkylborate counterparts. sdsu.edu The ¹¹B NMR spectrum of sodium tetraphenylborate, a close structural analog to this compound, shows a resonance at approximately -6.0 to -6.73 ppm. sdsu.edursc.org The substitution of a phenyl group with the electron-withdrawing cyano (-CN) group in the cyanotriphenylborate anion is expected to deshield the boron nucleus, resulting in a downfield shift relative to the tetraphenylborate anion.
¹³C NMR spectroscopy provides complementary structural information, detailing the carbon framework of the anion. For the cyanotriphenylborate anion, distinct signals are expected for the carbon atoms of the phenyl rings and the unique carbon of the cyano group. In the analogous sodium tetraphenylborate, the phenyl carbons appear in the aromatic region of the spectrum. rsc.org The cyano carbon typically resonates in a distinct region, providing a clear diagnostic signal for the presence of the cyanide ligand.
Table 1: Representative NMR Data for the Analogous Sodium Tetraphenylborate This table provides reference data from a closely related compound to infer the spectroscopic properties of this compound.
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference Compound |
| ¹¹B | acetone-d₆ | -6.73 | Sodium tetrakis(2-methylphenyl)borate |
| ¹³C | acetone-d₆ | 142.1, 133.0, 132.9, 129.3, 126.4, 124.4, 22.3 | Sodium tetrakis(2-methylphenyl)borate |
Data sourced from The Royal Society of Chemistry supplementary material. rsc.org
Nitrogen (¹⁵N) NMR Probes in Cyanotriphenylborate Complexes
While the low natural abundance (0.37%) and sensitivity of the ¹⁵N isotope pose challenges, advances in NMR techniques have established it as a powerful tool for structural analysis. researchgate.netresearchgate.net In metal complexes of the cyanotriphenylborate anion, the nitrogen atom of the cyanide ligand serves as an exceptionally sensitive probe of the electronic and structural environment at the metal center.
The ¹⁵N NMR chemical shift of a coordinated cyanide is highly influenced by factors such as the nature of the metal ion, the geometry of the complex, and interactions with ligands in the trans position. nih.gov Studies on various metal-cyano complexes have demonstrated this sensitivity. For example, research on cyano-peroxidase complexes revealed that the ¹⁵N signal of the bound cyanide is located in a distinct downfield region, and its precise position is affected by hydrogen bonding to the coordinated cyanide ion and the nature of the trans ligand. nih.gov An upfield shift of the ¹⁵N signal is often associated with hydrogen bonding to the nitrogen atom or the deprotonation of a trans ligand. nih.gov
Therefore, in a cyanotriphenylborate complex, ¹⁵N NMR can be used to:
Investigate the strength and nature of the metal-nitrogen bond.
Probe the influence of other ligands within the coordination sphere.
Detect and characterize intermolecular interactions, such as hydrogen bonding from protic solvents or adjacent ligands.
Table 2: Principles of ¹⁵N Chemical Shifts as Probes in Cyano-Metal Complexes
| Environmental Factor | Effect on ¹⁵N Chemical Shift | Rationale |
| Hydrogen Bonding to N | Significant upfield shift | Increased shielding of the nitrogen nucleus. |
| Deprotonation of trans Ligand | Striking upfield shift | Alteration of the electronic properties transmitted through the metal center to the cyanide ligand. |
| Coordination to Metal Ion | Shift relative to free ligand | The nitrogen's electron density is modified upon coordination, changing its shielding environment. |
Information synthesized from studies on cyano-peroxidase and other metal complexes. nih.gov
Electronic Spectroscopy (UV-Vis) for Ligand-to-Metal Charge Transfer and Electronic Transitions
Electronic spectroscopy in the ultraviolet and visible (UV-Vis) range provides valuable information on the electronic structure of cyanotriphenylborate and its metal complexes. The observed absorption bands arise from several types of electronic transitions, primarily intraligand transitions and charge-transfer transitions. fiveable.meuomustansiriyah.edu.iq
Intraligand Transitions: These transitions occur within the cyanotriphenylborate ligand itself.
π→π* Transitions: The aromatic phenyl rings contain extensive π-electron systems. These give rise to high-intensity (large molar absorptivity, ε) absorption bands, typically in the UV region. uomustansiriyah.edu.iq
n→π* Transitions: The cyanide group possesses non-bonding electrons (a lone pair) on the nitrogen atom. The promotion of one of these electrons to an antibonding π* orbital results in an n→π* transition. uomustansiriyah.edu.iq These transitions are generally of much lower intensity than π→π* transitions. fiveable.me
Ligand-to-Metal Charge Transfer (LMCT): When the cyanotriphenylborate anion coordinates to a metal center, a new, often intense, absorption band can appear. This is typically a Ligand-to-Metal Charge Transfer (LMCT) band, which involves the transfer of an electron from a high-energy, ligand-based orbital to a lower-energy, metal-based orbital. uomustansiriyah.edu.iqlibretexts.org These transitions are selection-rule allowed, leading to very high molar absorptivity values (ε often >10,000 L mol⁻¹ cm⁻¹) and are responsible for the intense colors of many transition metal complexes. libretexts.orgethz.ch The energy of the LMCT band is dependent on several factors:
The ease of oxidation of the ligand (the cyanotriphenylborate anion is an electron-rich donor).
The ease of reduction of the metal center (metals in high oxidation states are better acceptors). uomustansiriyah.edu.iq
The nature of other ligands present in the complex.
The appearance and position of LMCT bands in the spectrum of a cyanotriphenylborate complex can thus provide critical information about the electronic communication between the ligand and the metal.
Table 3: Summary of Electronic Transitions in Cyanotriphenylborate Complexes
| Transition Type | Origin | Expected Wavelength Region | Typical Molar Absorptivity (ε) / L mol⁻¹ cm⁻¹ |
| π→π | Phenyl rings of the ligand | Ultraviolet (<300 nm) | High ( >10,000 ) |
| n→π | Cyano group of the ligand | Ultraviolet / Visible | Low ( <1,000 ) |
| LMCT | Electron transfer from ligand orbitals to metal d-orbitals | Visible or Ultraviolet | Very High ( >10,000 ) |
Information synthesized from general principles of electronic spectroscopy. fiveable.meuomustansiriyah.edu.iqlibretexts.orgresearchgate.net
Computational and Theoretical Studies on Cyanotriphenylborate Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It has become a popular tool in chemistry for predicting molecular geometries, energies, and other electronic properties. scispace.commdpi.com
DFT calculations can elucidate the electronic properties by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability.
Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a detailed picture of the bonding within the cyanotriphenylborate (B1212592) anion. scirp.org This analysis can quantify the interactions between the orbitals of the boron, nitrogen, and carbon atoms, offering insights into the nature of the covalent bonds and any delocalization of electron density.
Table 1: Computed Properties of Sodium Cyanotriphenylborate and Cyanotriphenylborate Anion
| Property | This compound | Cyanotriphenylborate Anion |
| Molecular Formula | C₁₉H₁₅BNNa nih.gov | C₁₉H₁₅BN⁻ nih.gov |
| Molecular Weight ( g/mol ) | 291.1 nih.gov | 268.1 nih.gov |
| Monoisotopic Mass (Da) | 291.1195239 nih.gov | 268.1297546 nih.gov |
| Topological Polar Surface Area (Ų) | 23.8 guidechem.com | 23.8 nih.gov |
| Complexity | 325 guidechem.com | 319 nih.gov |
| Rotatable Bond Count | 3 guidechem.com | 3 |
| Hydrogen Bond Donor Count | 0 guidechem.com | 0 |
| Hydrogen Bond Acceptor Count | 2 guidechem.com | 1 |
| Heavy Atom Count | 22 guidechem.com | 21 |
| Formal Charge | 0 | -1 nih.gov |
| Covalently-Bonded Unit Count | 2 guidechem.com | 1 |
Note: Data sourced from PubChem and Guidechem public databases. nih.govnih.govguidechem.com The table is interactive and can be sorted by column.
Computational Modeling of Ligand-Metal Interactions and Reaction Pathways
Computational modeling is an indispensable tool for understanding the intricate interactions between ligands and metal ions. These methods can predict binding affinities, elucidate reaction mechanisms, and guide the design of new complexes with desired properties. mdpi.comnottingham.ac.uk
In the context of the cyanotriphenylborate anion, computational models can be employed to study its coordination with various metal centers. The cyanotriphenylborate anion can act as a ligand, and understanding its binding modes and the strength of its interactions is crucial. For instance, attempts to synthesize cationic rare-earth metal cyanide complexes using sodium tetraphenylborate (B1193919) have led to the formation of cyanotriphenylborate complexes, highlighting the role of this anion in coordination chemistry. iucr.org
Computational approaches, such as molecular dynamics (MD) simulations and free energy perturbation (FEP) calculations, can provide detailed insights into the thermodynamics and kinetics of ligand-metal binding. nottingham.ac.uk These simulations can reveal the importance of various non-covalent interactions, such as hydrogen bonds and cation-π interactions, in stabilizing the resulting complex. nottingham.ac.uk
Furthermore, computational modeling can be used to explore potential reaction pathways involving the cyanotriphenylborate anion. By mapping the potential energy surface, transition states can be identified, and activation energies can be calculated, providing a deeper understanding of the reaction kinetics. This is particularly relevant in understanding the formation of different borate (B1201080) species that have been observed experimentally. iucr.org For example, the reaction of BPh₃ and [NEt₄][CN] in THF yielded a cyclic borate, while the mechanochemical reaction without a solvent produced a different cyanoborate species. iucr.org Computational modeling could help rationalize these different outcomes.
Table 2: Examples of Computationally Studied Metal-Ligand Interactions
| Metal Ion/Complex | Ligand/System | Computational Method | Key Findings |
| Metal Ions (Ni(II), Mg(II), etc.) | Acetate | 12-6-4 Lennard-Jones Model | Optimized parameters accurately reproduce experimental binding free energies. nih.gov |
| Integrin αvβ6 | Small Molecule Inhibitors | MD and FEP Simulations | Highlighted the importance of hydrogen bonds and metal chelate interactions. nottingham.ac.uk |
| hCtr1-TMD2 | Ag⁺ in SDS micelles | Solution Thermodynamics | Characterized the binding of the peptide with the ligand in a membrane-mimicking environment. mdpi.com |
| LnCl₃ | KCN and NaBPh₄ | Crystallography | Led to the isolation of LnCl₂(THF)₄(NCBPh₃) complexes. iucr.org |
Note: This table presents examples of how computational methods are used to study metal-ligand interactions and is not specific to this compound. The table is interactive and can be sorted by column.
Quantum Chemical Analysis of Bonding Characteristics within the Anion and its Complexes
Quantum chemical analysis provides a fundamental understanding of the nature of chemical bonds within a molecule. nih.gov For the cyanotriphenylborate anion and its complexes, these methods can elucidate the distribution of electrons and the character of the bonds, going beyond simple structural representations.
One of the key aspects to analyze is the nature of the boron-carbon and boron-nitrogen bonds within the cyanotriphenylborate anion. Quantum chemical calculations can determine the bond order, electron density at the bond critical points, and the degree of covalent versus ionic character. This information is crucial for understanding the stability and reactivity of the anion.
When the cyanotriphenylborate anion acts as a ligand in a metal complex, quantum chemical analysis can shed light on the nature of the metal-ligand bond. It can distinguish between different types of interactions, such as electrostatic attraction, covalent bonding, and charge-transfer interactions. The analysis of molecular orbitals can reveal how the orbitals of the metal and the ligand combine to form the bonding and antibonding orbitals of the complex.
Applications in Advanced Materials and Chemical Sensing
The Role of Sodium Cyanotriphenylborate (B1212592) in Ion-Selective Electrode Technology
Ion-selective electrodes (ISEs) are analytical devices that measure the activity of a specific ion in a solution. wikipedia.org The core of an ISE is a membrane that is selectively permeable to the target ion. Sodium cyanotriphenylborate has proven to be a highly effective component in the fabrication of these membranes, especially for the detection of alkali metal ions. journals.co.za
Crafting Membranes for Alkali Metal Ion Detection
The development of robust and selective sensors for alkali metal ions like rubidium (Rb⁺) and caesium (Cs⁺) has been a significant area of research. This compound has been instrumental in creating liquid membrane electrodes for this purpose. journals.co.za The process involves preparing the rubidium and caesium salts of cyanotriphenylborate. These salts, when dissolved in a suitable organic solvent such as 4-ethylnitrobenzene, form the active material within the liquid membrane of the ISE. journals.co.za
These electrodes have demonstrated a linear response to rubidium and caesium ion concentrations in the range of 10⁻¹ to 10⁻⁴ M, with the ability to detect concentrations as low as 10⁻⁵ M. journals.co.za The performance of these electrodes is notable, with calibration curve slopes of 51.6 mV/pRb for the rubidium electrode and 51.9 mV/pCs for the caesium electrode, approaching the ideal Nernstian response. journals.co.za
Table 1: Performance of Cyanotriphenylborate-Based Ion-Selective Electrodes
| Ion | Linear Concentration Range (M) | Lower Detection Limit (M) | Calibration Curve Slope (mV/decade) |
| Rubidium (Rb⁺) | 10⁻¹ to 10⁻⁴ | 10⁻⁵ | 51.6 |
| Caesium (Cs⁺) | 10⁻¹ to 10⁻⁴ | 10⁻⁵ | 51.9 |
Data sourced from research on liquid membrane electrodes based on rubidium and caesium cyanotriphenylborates. journals.co.za
Unraveling the Mechanisms of Ion Recognition and Selectivity
The effectiveness of cyanotriphenylborate-based membranes lies in their mechanism of ion recognition and selectivity. The principle of ion recognition in many ISEs is based on a "host-guest" chemical interaction, where the membrane contains a molecule (the host) with a cavity size that matches the specific ion (the guest) it is designed to detect. wikipedia.orgnih.gov In the case of cyanotriphenylborate-based electrodes, the cyanotriphenylborate anion acts as the ionophore, a molecule that selectively binds to certain ions.
The general order of response for these types of electrodes is Cs⁺ > Rb⁺ > K⁺ > NH₄⁺ > Na⁺, indicating a higher selectivity for larger monovalent cations. journals.co.za This selectivity is attributed to the specific interactions between the cyanotriphenylborate anion and the alkali metal cations. Divalent ions have a negligible effect on the electrode's performance, while quaternary ammonium (B1175870) ions can significantly interfere with the response. journals.co.za The mechanism often involves the formation of an ion-pair between the target cation and the cyanotriphenylborate anion within the organic membrane phase, facilitating the selective transport of the ion across the membrane. nih.gov
This compound as a Precipitation and Separation Reagent
Beyond its application in sensors, this compound is a highly effective reagent for the precipitation and separation of specific ions from a mixture. journals.co.za This application leverages the formation of insoluble salts with target ions, allowing for their removal from a solution.
The selective precipitation of ions is a cornerstone of gravimetric analysis and chemical separation processes. iyte.edu.trlibretexts.orglibretexts.org A good precipitating agent should react specifically or at least selectively with the analyte, forming a precipitate that is easily filterable and has low solubility. iyte.edu.tr this compound exhibits high selectivity for caesium and rubidium ions, making it an excellent choice for their separation. journals.co.za
The process typically involves adding a solution of this compound to the sample containing the target ions. The resulting precipitate, caesium or rubidium cyanotriphenylborate, can then be separated from the solution by filtration or centrifugation. journals.co.za This method is particularly useful for separating these ions from other alkali metals that form more soluble cyanotriphenylborate salts.
Future Research Directions and Emerging Paradigms
Design and Synthesis of Novel Cyanotriphenylborate (B1212592) Derivatives with Tunable Ligand Properties
The foundational structure of the cyanotriphenylborate anion offers a robust platform for chemical modification. Future research will heavily focus on the rational design and synthesis of new derivatives to precisely control their electronic and steric properties. By introducing various functional groups onto the phenyl rings, researchers can systematically tune the ligand's characteristics to optimize its performance in specific applications.
Key strategies for creating these novel derivatives will include:
Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups at different positions on the phenyl rings can significantly alter the electron density on the boron and cyano moieties. This, in turn, influences the ligand's coordination strength and the reactivity of the resulting metal complexes.
Modification of the Phenyl Backbone: Replacing the phenyl groups with other aromatic or heterocyclic systems can introduce new functionalities and steric constraints. This could lead to ligands with unique coordination geometries and enhanced stability.
Fluorination: The incorporation of fluorine atoms into the ligand structure can lead to enhanced aggregation and altered photophysical properties, including metal-metal-to-ligand charge-transfer (³MMLCT) excimers. nih.gov
These synthetic efforts will generate a library of cyanotriphenylborate-based ligands with a wide spectrum of properties, enabling the fine-tuning of their behavior in catalytic and materials science contexts. rsc.orgrsc.org
Table 1: Potential Substituents for Tuning Cyanotriphenylborate Ligand Properties
| Substituent Group | Position on Phenyl Ring | Expected Effect on Ligand Properties |
| Methoxy (-OCH₃) | para | Electron-donating, increases electron density on the boron center. |
| Trifluoromethyl (-CF₃) | meta | Electron-withdrawing, decreases electron density on the boron center. |
| Amino (-NH₂) | ortho, para | Electron-donating, potential for secondary coordination or hydrogen bonding. |
| Nitro (-NO₂) | para | Strongly electron-withdrawing, enhances the Lewis acidity of the boron. |
| Halogens (-F, -Cl, -Br) | various | Inductive electron withdrawal, can influence solid-state packing and solubility. |
Exploration of New Metal Complexes and Catalytic Applications
A primary driver for the synthesis of novel cyanotriphenylborate derivatives is their potential to form innovative metal complexes with unique catalytic activities. The tunable nature of these ligands will allow for the systematic investigation of structure-activity relationships in a variety of catalytic transformations.
Future research in this area will likely concentrate on:
Homogeneous Catalysis: The development of well-defined, soluble metal complexes for a range of organic transformations is a key objective. mdpi.com This includes exploring their efficacy in cross-coupling reactions, C-H activation, and polymerization catalysis. nih.govnsf.gov The modularity of the cyanotriphenylborate ligands will be instrumental in optimizing catalyst performance for specific substrates and reaction conditions.
Heterogeneous Catalysis: Immobilizing cyanotriphenylborate-based metal complexes onto solid supports could lead to robust and recyclable catalysts. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.
Bio-inspired Catalysis: The design of metal complexes that mimic the active sites of metalloenzymes is a growing field. Cyanotriphenylborate ligands could be tailored to create specific coordination environments that promote biomimetic reactions, such as oxidation or reduction processes.
The exploration of a wider range of transition metals, lanthanides, and main group elements in combination with these new ligands will open up new frontiers in catalytic science. iucr.orgescholarship.orgescholarship.orgrsc.org
Table 2: Potential Catalytic Applications for Novel Cyanotriphenylborate Metal Complexes
| Catalytic Reaction | Potential Metal Center | Role of Cyanotriphenylborate Ligand |
| Suzuki Cross-Coupling | Palladium, Nickel | Fine-tuning electronic properties to enhance catalytic turnover. |
| C-H Activation | Rhodium, Iridium | Providing a stable and sterically defined coordination sphere. |
| Olefin Polymerization | Titanium, Zirconium | Controlling polymer chain growth and stereochemistry. |
| CO₂ Reduction | Rhenium, Cobalt | Stabilizing reactive intermediates and promoting multi-electron transfer. |
| Hydrogenation | Ruthenium, Iron | Modulating the electronic environment of the metal to facilitate H₂ activation. mdpi.com |
Advanced Spectroscopic Techniques for Real-Time Monitoring of Reactions
A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts. Future research will increasingly rely on advanced spectroscopic techniques to monitor reactions involving cyanotriphenylborate complexes in real-time. perkinelmer.com This will provide invaluable insights into the transient intermediates and transition states that govern catalytic cycles.
Techniques that are expected to play a pivotal role include:
In-situ Infrared (IR) and Raman Spectroscopy: These methods can provide detailed information about the vibrational modes of the cyanotriphenylborate ligand and coordinated substrates, allowing for the direct observation of bond-making and bond-breaking events. perkinelmer.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY) and exchange spectroscopy (EXSY), can be used to study the dynamics of ligand exchange and the formation of different species in solution.
X-ray Absorption Spectroscopy (XAS): XAS can provide element-specific information about the oxidation state and local coordination environment of the metal center throughout a catalytic reaction.
Ultrafast Spectroscopy: Techniques like transient absorption and time-resolved infrared spectroscopy can probe the excited-state dynamics of photochemically active cyanotriphenylborate complexes on femtosecond to nanosecond timescales. numberanalytics.com
The data obtained from these sophisticated analytical methods will be essential for constructing accurate mechanistic models and for guiding the development of next-generation catalysts. mdpi.comnih.gov
Theoretical Predictions Guiding the Discovery of New Functions and Materials
Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. hrsmc.nl In the context of sodium cyanotriphenylborate, theoretical predictions will play a crucial role in guiding the experimental discovery of new functions and materials.
Future theoretical efforts will likely focus on:
Density Functional Theory (DFT) Calculations: DFT will be extensively used to predict the electronic structure, stability, and reactivity of novel cyanotriphenylborate derivatives and their metal complexes. numberanalytics.com These calculations can help to screen potential ligand candidates before their synthesis, saving significant time and resources.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these systems in solution and in the solid state. This can be particularly useful for understanding ligand-exchange processes, conformational changes, and the interactions of complexes with substrates or surfaces. acs.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For large and complex systems, such as enzyme active sites or supported catalysts, QM/MM methods can provide a computationally efficient way to model the reactive center with high accuracy while treating the surrounding environment with a lower level of theory.
Materials Property Prediction: Theoretical models can be used to predict the electronic, optical, and magnetic properties of materials incorporating cyanotriphenylborate moieties. escholarship.org This can accelerate the discovery of new materials for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and data storage.
The synergy between theoretical predictions and experimental validation will be a powerful engine for innovation, enabling the rational design of cyanotriphenylborate-based systems with tailored functionalities. escholarship.orgphysiology.orgphysiology.orgnih.govresearchgate.net
Q & A
Q. What is the mechanism by which sodium cyanotriphenylborate (CTB) selectively blocks glycine receptor chloride channels?
CTB acts as a noncompetitive, use-dependent antagonist of glycine receptors (GlyRs), preferentially inhibiting α1-subunit homooligomeric channels with an IC50 of 1.3 µM . Its blocking efficacy is voltage-dependent, increasing at positive membrane potentials, suggesting open-channel pore occlusion. Structural studies identify a critical glycine residue at position 254 in the α1 subunit’s M2 transmembrane domain as essential for CTB sensitivity. Mutagenesis replacing this residue with the α2-subunit equivalent abolishes CTB inhibition, confirming subunit specificity .
Q. How can researchers verify the purity and stability of CTB in experimental preparations?
Purity assessment requires a combination of nuclear magnetic resonance (NMR) spectroscopy (for structural confirmation), elemental analysis (C, H, B, N quantification), and high-performance liquid chromatography (HPLC) to detect degradation products. Stability testing under varying pH (e.g., 6.0–8.0) and temperature conditions (4°C vs. room temperature) should be conducted, with periodic re-analysis to establish shelf-life. IUPAC guidelines recommend reporting uncertainties and calibration standards for reproducibility .
Advanced Research Questions
Q. What methodologies are recommended for quantifying CTB’s solubility and thermodynamic properties in aqueous and non-aqueous solvents?
Gravimetric analysis paired with UV-Vis spectrophotometry is optimal for low-solubility compounds like CTB. For thermodynamic profiling, isothermal titration calorimetry (ITC) can measure binding enthalpies, while van’t Hoff analysis of temperature-dependent solubility data (5–45°C) provides entropy and Gibbs free energy values. IUPAC protocols emphasize reporting solvent purity, equilibration time, and error margins (e.g., ±0.5% for solubility data) to ensure cross-study comparability .
Q. How can researchers resolve contradictions in CTB’s pore-blocking efficacy across glycine receptor structural models?
Discrepancies in pore diameter estimates (e.g., 5.34 Å in conducting states vs. 7 Å in super-open states) arise from methodological differences. Cryo-EM reconstructions of SMA-solubilized receptors may better preserve physiological conformations compared to detergent-based methods. Electrophysiological sizing experiments using substituted cysteine accessibility mutagenesis (SCAM) can validate structural models. Cross-validation with molecular dynamics simulations is advised to reconcile data .
Q. What experimental strategies identify the structural determinants of CTB’s subtype specificity in GlyRs?
Chimeric receptor constructs (e.g., α1-M2 swapped with α2-M2 domains) combined with patch-clamp electrophysiology can isolate critical residues. Site-directed mutagenesis of the α1 subunit’s pore-lining residues (e.g., G254A) followed by CTB dose-response analysis (IC50 shifts) quantifies contribution. Comparative molecular docking studies using α1 vs. α2 homology models further clarify steric and electrostatic interactions .
Q. What controls are essential in electrophysiological assays to minimize CTB’s voltage-dependent blocking artifacts?
Include (i) internal controls with CTB-free extracellular solutions to baseline chloride currents, (ii) voltage-step protocols (-80 mV to +60 mV) to assess voltage dependence, and (iii) glycine concentration-response curves to distinguish noncompetitive vs. competitive inhibition. Data normalization to maximum glycine-evoked currents (Imax) and statistical exclusion of rundown effects (>10% baseline drift) are critical .
Q. How can structure-activity relationship (SAR) studies guide the design of CTB analogs with enhanced GlyR selectivity?
SAR frameworks should systematically modify CTB’s cyanophenyl and borate moieties. Computational docking (e.g., AutoDock Vina) predicts binding affinity changes, while in vitro screening against α1/α2/α3 GlyR isoforms quantifies subtype selectivity. Pharmacophore modeling identifies steric and electronic tolerances. Toxicity profiling in neuronal cell lines (e.g., SH-SY5Y) ensures therapeutic potential .
Q. What protocols mitigate CTB’s off-target effects in complex biological systems (e.g., brain slices)?
Pre-incubation with CTB (10–20 µM, 5–10 min) ensures equilibration. Co-application of subtype-specific antagonists (e.g., strychnine for GlyRs, bicuculline for GABAARs) isolates CTB’s effects. Two-photon imaging with chloride-sensitive dyes (e.g., MQAE) visualizes spatial blocking efficacy. Cross-reactivity assays against unrelated ion channels (e.g., nAChRs) confirm specificity .
Q. How should researchers address reproducibility challenges in CTB-mediated GlyR modulation studies?
Standardize (i) CTB stock preparation (e.g., DMSO concentration ≤0.1%), (ii) cell culture conditions (e.g., HEK293T transfection efficiency ≥70%), and (iii) data acquisition parameters (sampling rate ≥10 kHz, low-pass filtering at 2 kHz). IUPAC’s data sheet template (components, purity, error ranges) and inter-lab validation via shared protocols enhance reproducibility .
Q. What integrative approaches link CTB’s pharmacological effects to downstream signaling pathways in neurological disease models?
Combine transcriptomic profiling (RNA-seq) of CTB-treated neurons with functional genomics (CRISPR knockdown of GlyR subunits). Pathway enrichment analysis (e.g., KEGG, GO) identifies dysregulated networks (e.g., chloride homeostasis, synaptic plasticity). In vivo validation in GlyR-transgenic models (e.g., spastic mice) correlates CTB efficacy with behavioral phenotypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
